4-Bromo-2-{[(3-fluorophenyl)amino]methyl}phenol
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Overview
Description
4-Bromo-2-{[(3-fluorophenyl)amino]methyl}phenol is an organic compound with the molecular formula C13H11BrFNO and a molecular weight of 296.14 g/mol . This compound is characterized by the presence of a bromine atom at the 4-position and a fluorophenylamino group at the 2-position of the phenol ring. It is commonly used in biochemical research, particularly in the field of proteomics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-{[(3-fluorophenyl)amino]methyl}phenol typically involves the reaction of 4-bromophenol with 3-fluoroaniline in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 4-bromophenol and 3-fluoroaniline.
Catalyst: A suitable catalyst such as a Lewis acid.
Reaction Conditions: The reaction is typically carried out at elevated temperatures (around 100-150°C) and may require an inert atmosphere to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of by-products. The use of automated reactors and advanced purification techniques such as chromatography and crystallization ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-{[(3-fluorophenyl)amino]methyl}phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of various substituted phenols depending on the nucleophile used.
Scientific Research Applications
4-Bromo-2-{[(3-fluorophenyl)amino]methyl}phenol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Bromo-2-{[(3-fluorophenyl)amino]methyl}phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity or altering their function. The presence of the bromine and fluorine atoms enhances its binding affinity and specificity for certain targets, making it a valuable tool in biochemical research.
Comparison with Similar Compounds
4-Bromo-2-{[(3-fluorophenyl)amino]methyl}phenol can be compared with other similar compounds, such as:
4-Bromo-2-{[(4-fluorophenyl)amino]methyl}phenol: Similar structure but with a different position of the fluorine atom.
4-Bromo-2-{[(3-chloro-2-fluorophenyl)amino]methyl}phenol: Contains a chlorine atom in addition to the fluorine atom.
4-Bromo-2-{[(2-fluorobenzyl)amino]methyl}phenol: Features a benzyl group instead of a phenyl group.
These compounds share similar chemical properties but may exhibit different biological activities and applications due to variations in their molecular structures.
Properties
IUPAC Name |
4-bromo-2-[(3-fluoroanilino)methyl]phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrFNO/c14-10-4-5-13(17)9(6-10)8-16-12-3-1-2-11(15)7-12/h1-7,16-17H,8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFNSBTOIDIBSBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NCC2=C(C=CC(=C2)Br)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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